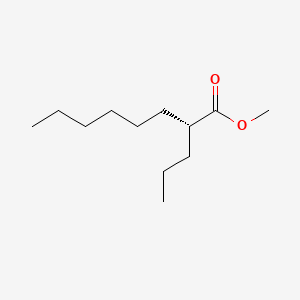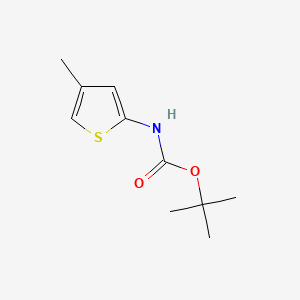
2-(Boc-amino)-4-methylthiophene
Vue d'ensemble
Description
2-(Boc-amino)-4-methylthiophene is an organic compound that features a thiophene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 2-position and a methyl group at the 4-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Mécanisme D'action
Target of Action
It is known that the compound is a bifunctional cross-linker . Cross-linkers are molecules that can form bonds with two or more other molecules, often playing a crucial role in the formation of complex structures such as polymers.
Mode of Action
The compound 2-(Boc-amino)-4-methylthiophene can be used in the synthesis of bifunctional azobenzene glycoconjugates . The Boc group in the compound is stable towards most nucleophiles and bases . This stability allows the compound to interact with its targets without premature degradation or reaction.
Result of Action
The molecular and cellular effects of this compound’s action are likely dependent on the specific context in which it is used. As a bifunctional cross-linker, it may facilitate the formation of complex structures or the modification of existing ones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other reactive species or by changes in temperature or pH. The boc group in the compound is known to be stable under a wide range of conditions , suggesting that the compound may retain its functionality in diverse environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-4-methylthiophene typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may use continuous flow reactors to improve efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Boc-amino)-4-methylthiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Electrophiles such as bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Halogenated thiophenes.
Applications De Recherche Scientifique
2-(Boc-amino)-4-methylthiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways involving thiophene derivatives.
Medicine: Investigated for potential therapeutic properties due to its structural similarity to biologically active thiophene compounds.
Industry: Utilized in the development of materials with specific electronic properties
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Boc-amino)ethanol
- 2-(Boc-amino)propane
- 2-(Boc-amino)benzene
Uniqueness
2-(Boc-amino)-4-methylthiophene is unique due to the presence of both a Boc-protected amino group and a methyl-substituted thiophene ring. This combination imparts specific chemical properties that are useful in various applications, particularly in the synthesis of complex organic molecules and materials science .
Propriétés
IUPAC Name |
tert-butyl N-(4-methylthiophen-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-5-8(14-6-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOHXHWQOPBOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
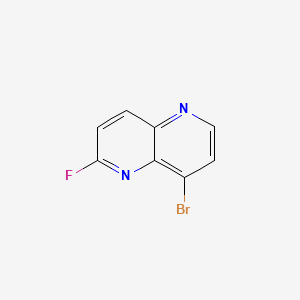
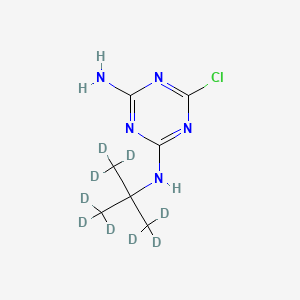
![potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B592070.png)
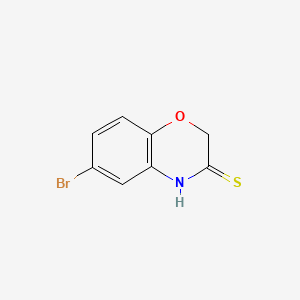
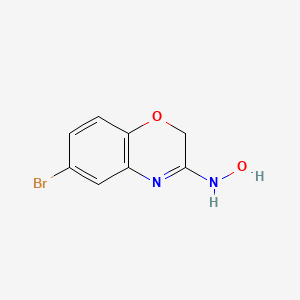
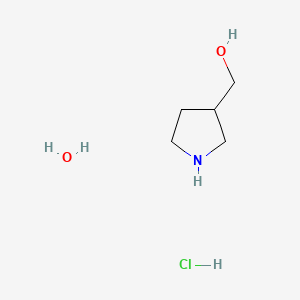
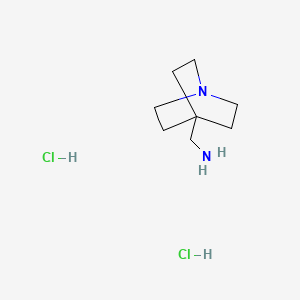

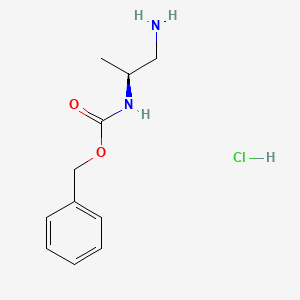
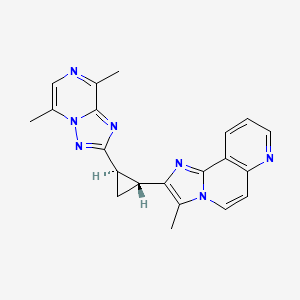

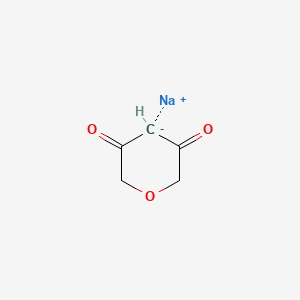
![6-N-[4,5-Dimethyl-thiazol-2-yl]-aminopyridazine 3-Carboxylic Acid](/img/structure/B592087.png)
